7,7-Difluorobicyclo[4.1.0]heptan-2-amine hydrochloride
Overview
Description
7,7-Difluorobicyclo[4.1.0]heptan-2-amine hydrochloride is a useful research compound. Its molecular formula is C7H12ClF2N and its molecular weight is 183.63 g/mol. The purity is usually 95%.
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Scientific Research Applications
Chemical Substitution and Configuration
7,7-Difluorobicyclo[4.1.0]heptan-2-amine hydrochloride has been studied for its chemical substitution possibilities and configuration determination. Research by Vilsmaier and Kristen (1982) explored the substitution of the dimethylamino group in similar compounds, leading to insights into the “endo-substitution” and configuration retention in these bicyclic systems. They concluded that the actual reaction process involves a series of substitutions and isomerization (Vilsmaier & Kristen, 1982).
Synthesis and Stereochemistry
Chamberlain et al. (2021) developed a multigram synthesis process for a similar compound, highlighting the use of specific techniques like VCD spectroscopy and X-ray crystallography for absolute configuration determination. This research provides insights into large-scale synthesis and stereochemical analysis of related bicyclic amines (Chamberlain et al., 2021).
Reaction with Chloroform and Cyclohexene
Lazareva and Lazarev (2011) studied the reaction of a similar amine with chloroform, leading to the formation of amine hydrochloride and dichlorocarbene. This research demonstrates the reactivity of these compounds with chloroform and their potential in generating new chemical entities (Lazareva & Lazarev, 2011).
Low-Temperature Reactions
Ando, Muranaka, and Ishihara (1981) investigated the reaction of similar compounds with activated magnesium at low temperatures. This study contributes to understanding the behavior of these compounds under specific temperature conditions, which is crucial for certain chemical processes (Ando, Muranaka, & Ishihara, 1981).
Properties
IUPAC Name |
7,7-difluorobicyclo[4.1.0]heptan-2-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11F2N.ClH/c8-7(9)4-2-1-3-5(10)6(4)7;/h4-6H,1-3,10H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDJNRYYZZCQYGD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(C2(F)F)C(C1)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClF2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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